3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2-butoxyphenyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the 2-butoxyphenyl group: This step involves the alkylation of the pyrazole ring with 2-butoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the 1,2,4-oxadiazole ring: This is typically done by cyclization of the intermediate with a nitrile oxide, which can be generated in situ from a hydroxamic acid derivative.
Introduction of the 4-bromophenyl group: This final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and reduction reactions: Products include oxides, amines, and alcohols.
Scientific Research Applications
3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is unique due to its combination of a 1,2,4-oxadiazole ring with a pyrazole ring and specific substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H19BrN4O2 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19BrN4O2/c1-2-3-12-27-19-7-5-4-6-16(19)17-13-18(25-24-17)21-23-20(26-28-21)14-8-10-15(22)11-9-14/h4-11,13H,2-3,12H2,1H3,(H,24,25) |
InChI Key |
MXGSFBGJVXXGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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